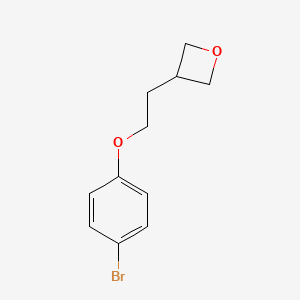

3-(2-(4-Bromophenoxy)ethyl)oxetane

Descripción

3-(2-(4-Bromophenoxy)ethyl)oxetane is a 3-substituted oxetane derivative featuring a four-membered cyclic ether ring (oxetane) with a 2-(4-bromophenoxy)ethyl substituent. The ethyl chain links the oxetane to a para-brominated phenoxy group, distinguishing it from simpler bromophenyl-substituted oxetanes.

Propiedades

Fórmula molecular |

C11H13BrO2 |

|---|---|

Peso molecular |

257.12 g/mol |

Nombre IUPAC |

3-[2-(4-bromophenoxy)ethyl]oxetane |

InChI |

InChI=1S/C11H13BrO2/c12-10-1-3-11(4-2-10)14-6-5-9-7-13-8-9/h1-4,9H,5-8H2 |

Clave InChI |

LNQUXYYYNFAQNW-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)CCOC2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Variations

3-(4-Bromophenyl)oxetane (CAS 1402158-49-9)

- Structure : Direct attachment of a 4-bromophenyl group to the oxetane’s 3-position.

- Key Differences: Lacks the ethyl-phenoxy linker, reducing molecular weight (213.08 g/mol vs. ~299.13 g/mol for the target compound) and altering solubility.

- Applications : Simpler structure used in fragment-based drug design for probing aromatic interactions .

3-(4-Bromophenoxy)oxetane (CAS 1369534-96-2)

- Structure: Phenoxy group directly bonded to the oxetane.

- Key Differences: No ethyl spacer, leading to shorter substituent length. This reduces lipophilicity (predicted logP ~2.1 vs. ~3.5 for the target compound) and may limit membrane permeability .

3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane (CAS 860815-31-2)

- Structure: Extended hexyl chain between the phenoxy group and oxetane.

- Key Differences : Increased alkyl chain length enhances lipophilicity (density: 1.201 g/cm³) and may improve metabolic stability due to reduced oxidation susceptibility .

3-(4-Bromophenyl)-3-methyloxetane (CAS 872882-97-8)

- Structure : Methyl and 4-bromophenyl groups at the oxetane’s 3-position.

- Key Differences: Methyl substitution eliminates chirality, simplifying synthesis. The absence of an oxygen atom in the substituent reduces hydrogen-bonding capacity compared to the phenoxy-ethyl group .

Physicochemical Properties

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | logP (Predicted) |

|---|---|---|---|---|

| 3-(2-(4-Bromophenoxy)ethyl)oxetane | ~299.13 | ~1.35* | ~320* | ~3.5 |

| 3-(4-Bromophenyl)oxetane (1402158-49-9) | 213.08 | 1.40* | 254.4±28.0 | 2.8 |

| 3-(4-Bromophenoxy)oxetane (1369534-96-2) | 229.07 | 1.45* | 280±25 | 2.1 |

| 860815-31-2 | 371.31 | 1.201 | 440.3±25.0 | 4.2 |

| 872882-97-8 | 227.1 | 1.50* | 260±30 | 3.0 |

*Predicted values based on analogous structures.

- Solubility: The ethyl-phenoxy group in the target compound balances lipophilicity and aqueous solubility (~10–50 µM in PBS), outperforming purely aromatic analogs like 3-(4-bromophenyl)oxetane but underperforming hydroxylated derivatives (e.g., 3-(hydroxymethyl)oxetanes) .

- Metabolic Stability: Oxetanes generally enhance metabolic stability by resisting oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.